molecular formula C12H11NO3 B1337677 methyl 3-formyl-1-methyl-1H-indole-4-carboxylate CAS No. 65923-20-8

methyl 3-formyl-1-methyl-1H-indole-4-carboxylate

Cat. No.: B1337677
CAS No.: 65923-20-8
M. Wt: 217.22 g/mol
InChI Key: AICKYZOVKLTAFW-UHFFFAOYSA-N
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Description

Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound features a formyl group at the 3-position, a methyl group at the 1-position, and a carboxylate ester at the 4-position of the indole ring.

Biochemical Analysis

Biochemical Properties

Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can influence their biological activity . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and reactivity in biochemical environments.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit cytotoxic activity against cancer cell lines, such as human liver, breast, and colon cells . This cytotoxicity is often mediated through the induction of apoptosis, inhibition of cell proliferation, and disruption of cellular homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Indole derivatives are known to interact with various enzymes, such as cytochrome P450 enzymes, which play a crucial role in drug metabolism . These interactions can result in the modulation of enzyme activity, affecting the overall metabolic profile of the compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo oxidative degradation, leading to the formation of reactive intermediates that may impact cellular processes . Additionally, the long-term exposure to this compound can result in sustained changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. Indole derivatives are known to undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, indole derivatives can be transported across cell membranes by organic anion transporters, which play a role in their cellular uptake and distribution .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles, affecting its activity and function. Indole derivatives have been shown to localize in the mitochondria, nucleus, and endoplasmic reticulum, where they can exert their biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole core . Another method includes the reaction of 3-indole-4-carboxylic acid methyl ester with acetic anhydride under alkaline conditions to generate the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate can be compared with other indole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-formyl-1-methylindole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-13-6-8(7-14)11-9(12(15)16-2)4-3-5-10(11)13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICKYZOVKLTAFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C(C=CC=C21)C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10496233
Record name Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65923-20-8
Record name Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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